What are the physicochemical properties of Stearic monoethanolamide stearate?
What are the physicochemical properties of Stearic monoethanolamide stearate?
An In-Depth Technical Guide to the Physicochemical Properties of Stearic Monoethanolamide Stearate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of Stearic Monoethanolamide Stearate (CAS No. 14351-40-7). Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, thermal properties, solubility, and stability of this complex ester-amide. By synthesizing technical data with practical insights, this guide explains the causality behind its functional roles as an emulsifier, stabilizer, and viscosity-modifying agent in various formulations. Standardized methodologies for its characterization are detailed to ensure scientific integrity and reproducibility.
Introduction: Defining and Differentiating a Key Excipient
Stearic Monoethanolamide Stearate is a waxy, solid organic compound valued for its versatility in the cosmetic, personal care, and pharmaceutical industries.[1] It functions primarily as a surfactant, emulsifier, lubricant, and viscosity-increasing agent, contributing to the desired texture, stability, and performance of many formulations.[1]
A critical point of clarification is the distinction between Stearic Monoethanolamide Stearate and a related but structurally different compound, Stearic Monoethanolamide (also known as Stearamide MEA).
-
Stearic Monoethanolamide (Stearamide MEA, CAS: 111-57-9): This is an N-acylethanolamine, an amide formed from the reaction between one molecule of stearic acid and one molecule of monoethanolamine. Its molecular formula is C₂₀H₄₁NO₂.[2][3][4]
-
Stearic Monoethanolamide Stearate (CAS: 14351-40-7): This is the subject of our guide. It is an ester-amide. Structurally, it is the stearic acid ester of Stearic Monoethanolamide. One molecule of stearic acid forms an amide bond with monoethanolamine, and a second molecule of stearic acid forms an ester bond with the remaining hydroxyl group. Its molecular formula is C₃₈H₇₅NO₃.[1][5]
This structural difference, particularly the addition of a second long lipophilic chain via an ester linkage, significantly enhances its nonpolar character and increases its molecular weight, profoundly influencing its physicochemical properties and functional applications.
Chemical Identity and Molecular Structure
Correctly identifying the molecule is the foundation of all scientific inquiry. The key identifiers for Stearic Monoethanolamide Stearate are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | Stearic Monoethanolamide Stearate | [5] |
| CAS Number | 14351-40-7 | [1][5] |
| Molecular Formula | C₃₈H₇₅NO₃ | [1][5] |
| Molecular Weight | 594.01 g/mol | [1] |
| Synonyms | 2-Stearamidoethyl stearate, Octadecanoic acid, 2-[(1-oxooctadecyl)amino]ethyl ester, ETHANOLAMINE N,O-DISTEARATE | [1][5][6] |
The molecule's structure consists of a central ethanolamine backbone linked to two stearic acid chains. One chain is attached via a stable amide bond, while the other is attached via an ester bond. This dual-linkage, amphiphilic structure is the primary driver of its surface-active properties.
Causality in Synthesis: The reaction is typically performed at elevated temperatures (140-180°C) to overcome the activation energy and drive the dehydration reactions forward. [7][8]An acid catalyst is often employed to protonate the carboxylic acid, making it more electrophilic and accelerating the rate of both amidation and esterification. [1]The removal of water, a byproduct, is critical to shift the reaction equilibrium towards the final product, maximizing yield.
Experimental Protocol: Identity Confirmation via FT-IR Spectroscopy
To ensure the integrity of the material, its chemical structure must be verified. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with dry Potassium Bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Expected Characteristic Peaks:
-
~3300 cm⁻¹ (N-H stretch): Confirms the presence of the secondary amide group.
-
~2850-2950 cm⁻¹ (C-H stretch): Strong bands indicating the long aliphatic stearate chains.
-
~1735 cm⁻¹ (C=O stretch, Ester): A sharp, strong peak confirming the ester functional group. This is a key differentiating peak.
-
~1640 cm⁻¹ (C=O stretch, Amide I): A strong peak confirming the amide functional group.
-
~1550 cm⁻¹ (N-H bend, Amide II): A secondary peak confirming the amide linkage.
-
~1170 cm⁻¹ (C-O stretch, Ester): Indicates the ester linkage.
The presence of distinct, strong peaks for both the ester and amide carbonyl groups provides a definitive confirmation of the Stearic Monoethanolamide Stearate structure.
Applications in Drug Development and Formulation
The unique physicochemical properties of Stearic Monoethanolamide Stearate make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal delivery systems.
-
Emulsifier and Stabilizer: In creams and lotions, it positions itself at the oil-water interface. The lipophilic stearate chains orient into the oil phase, while the more polar amide/ester core interacts with the aqueous phase. This reduces interfacial tension, allowing for the formation of stable emulsions and preventing phase separation.
-
Viscosity Control Agent: The long, saturated chains create a structured network within the external phase of an emulsion or an anhydrous base. This intermolecular association thickens the formulation, providing desirable texture and controlling the release rate of the active pharmaceutical ingredient (API). [9]* Opacifying Agent: Its crystalline nature and insolubility in aqueous media allow it to scatter light, imparting a white, opaque appearance to formulations like creams and ointments. [6]
Conclusion
Stearic Monoethanolamide Stearate (CAS: 14351-40-7) is a well-defined ester-amide with a unique set of physicochemical properties derived from its high molecular weight and dual lipophilic chains. Its high melting point, poor water solubility, and stability make it an excellent and reliable excipient for building viscosity, stabilizing emulsions, and providing structure in a wide range of pharmaceutical and cosmetic products. A clear understanding of its molecular structure—and how it differs from Stearamide MEA—is paramount for its correct application in formulation science. The analytical methods outlined in this guide provide a robust framework for its quality control and characterization.
References
-
Pharmaffiliates. (n.d.). Stearic Monoethanolamide Stearate | CAS No : 14351-40-7. Retrieved from [Link]
-
ChemBK. (2024, April 10). STEARIC ACID MONOETHANOLAMIDE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). STEARAMIDE MEA. Retrieved from [Link]
-
ChemBK. (2024, April 9). Stearamide monoethanolamine stearate. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). STEARIC MONOETHANOLAMIDE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). stearamide MEA-stearate. Retrieved from [Link]
-
Wikidata. (2025, November 18). stearic monoethanolamide. Retrieved from [Link]
-
Tisit. (n.d.). Stearamide MEA. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of stearic acid ethanolamine. Retrieved from [Link]
-
ResearchGate. (2016, June 6). Thermal and Catalytic Amidation of Stearic Acid with Ethanolamine for Production of Pharmaceuticals and Surfactants. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. stearic monoethanolamide - Wikidata [wikidata.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. stearamide MEA-stearate, 14351-40-7 [thegoodscentscompany.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stearamide MEA - Descrizione [tiiips.com]
